molecular formula C14H11NO2 B5170276 3-anilino-2-benzofuran-1(3H)-one

3-anilino-2-benzofuran-1(3H)-one

Cat. No. B5170276
M. Wt: 225.24 g/mol
InChI Key: IURBFWKNFNSBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-2-benzofuran-1(3H)-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a benzofuran derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

  • Copper-Catalyzed Radical Cascades :

    • Researchers have described a one-pot construction of a benzofuran-2(3H)-one scaffold through a radical cascade reaction. This process, involving CuI, proceeds through conjugate addition/aromatization, α-cyanoalkylation by C(aryl)-C(t-butyl) bond cleavage, and subsequent cyclization/hydrolysis. This method leads to cyano-containing benzofuran-2(3H)-ones with excellent functional-group compatibility (Yu et al., 2019).
  • Enantioselective Michael Addition Reactions :

    • A study explored the highly diastereo- and enantioselective Michael addition reaction with 3-substituted benzofuran-2(3H)-ones and maleimides using a chiral bifunctional thiourea-tertiary amine catalyst. This process yielded adducts with a quaternary center at the C3-position of benzofuran-2(3H)-one in high yields and selectivities (Li et al., 2010).
  • Molecular Docking Studies and Biological Activities :

    • Research on benzofuran-carboxylic acids derivatives, closely related to benzofuran-2(3H)-ones, revealed significant insights. Structural optimization, molecular docking analysis, electronic and vibrational properties were investigated. These studies included nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals analysis. The biological activities of these compounds were studied via molecular docking analysis, showing inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
  • Visible Light Photocatalysis in Arylation :

    • An asymmetric arylation of benzofuran-2(3H)-ones using visible light photocatalysis was demonstrated. This method, combined with asymmetric hydrogen-bond catalysis, provides a direct way to facilitate arylation of benzofuran-2(3H)-ones with high enantioselectivities (Liu et al., 2016).
  • Palladium-Catalyzed Carbonylative Reactions :

    • A study described an efficient pathway for generating 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones via a palladium-catalyzed carbonylative reaction. This process involves double insertion of triple bonds and offers a one-pot synthesis starting from simpler precursors (Luo & Wu, 2011).

properties

IUPAC Name

3-anilino-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURBFWKNFNSBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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